4-Iodo-3-isobutoxybenzoic acid
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Overview
Description
4-Iodo-3-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13IO3 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-isobutoxybenzoic acid typically involves the iodination of 3-isobutoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-isobutoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
4-Iodo-3-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-3-isobutoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The isobutoxy group may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
4-Iodobenzoic Acid: Similar structure but lacks the isobutoxy group.
3-Isobutoxybenzoic Acid: Similar structure but lacks the iodine atom.
4-Isobutoxybenzoic Acid: Similar structure but lacks the iodine atom.
Uniqueness: 4-Iodo-3-isobutoxybenzoic acid is unique due to the presence of both the iodine atom and the isobutoxy group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The iodine atom enhances the compound’s electrophilicity, while the isobutoxy group increases its lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-iodo-3-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMYHXNUWSKHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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